7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone

Catalog No.
S14447488
CAS No.
M.F
C8H2BrClF2N2O
M. Wt
295.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone

Product Name

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone

IUPAC Name

7-bromo-6-chloro-5,8-difluoro-3H-quinazolin-4-one

Molecular Formula

C8H2BrClF2N2O

Molecular Weight

295.47 g/mol

InChI

InChI=1S/C8H2BrClF2N2O/c9-3-4(10)5(11)2-7(6(3)12)13-1-14-8(2)15/h1H,(H,13,14,15)

InChI Key

LXSGLLHFLLGHNS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=C(C(=C2F)Br)Cl)F)C(=O)N1

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazoline family, characterized by its unique combination of halogen substituents: bromine, chlorine, and fluorine. This compound has a molecular formula of C8H2BrClF2N2O and a molecular weight of 295.47 g/mol. The presence of these halogens contributes to its distinct chemical properties and potential biological activities. The compound is recognized for its structural complexity, which includes a quinazoline core and multiple functional groups that can influence its reactivity and interactions with biological systems .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions. This property allows for the modification of the compound to create derivatives with potentially enhanced or altered biological activities.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its oxidation state and functional groups, potentially leading to new derivatives with different properties.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds, expanding its utility in synthetic chemistry.

Research indicates that quinazoline derivatives, including 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone, exhibit significant biological activity. These compounds have been studied for their potential as modulators of virulence factors in pathogens such as Pseudomonas aeruginosa, suggesting their role in combating infections associated with cystic fibrosis . Additionally, quinazoline derivatives have shown promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth .

The synthesis of 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Halogenation: Starting from a quinazoline derivative, the introduction of bromine and chlorine is achieved through halogenation reactions using strong halogenating agents.
  • Fluorination: Subsequent fluorination steps introduce the fluorine atoms at specific positions on the quinazoline ring.
  • Hydroxylation: The final steps may involve hydroxylation to yield the desired quinazolinone structure .

Industrial production may utilize continuous flow reactors to optimize reaction conditions and enhance yield and purity through controlled processes.

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the manufacture of anticoccidial drugs, which are crucial for veterinary medicine . Its unique structure allows for further modifications that can lead to novel therapeutic agents targeting a range of diseases.

Studies involving interaction analyses have shown that 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone can interact with various biological targets. For instance, it has been investigated for its ability to modulate virulence factors in bacterial strains, highlighting its potential role in antimicrobial therapies . Additionally, molecular docking studies have been employed to predict interactions with specific proteins involved in cancer pathways, indicating its potential as an anticancer agent .

Several compounds share structural similarities with 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-Bromo-6-chloroquinazolin-4(3H)-oneContains bromine and chlorineLacks fluorine substituents
6-Chloro-5,8-difluoroquinazolin-4(3H)-oneContains only chlorine and fluorineNo bromine present
7-Bromo-5,8-difluoroquinazolin-4(3H)-oneContains bromine and fluorineNo chlorine present

Compared to these similar compounds, 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is unique due to its combination of both bromine and chlorine along with two fluorine atoms. This distinctive substitution pattern may lead to unique reactivity profiles and biological activities that are not present in its analogs .

Traditional Organic Synthesis Pathways

Traditional approaches to synthesizing 7-bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone often rely on stepwise halogenation and cyclization reactions starting from anthranilic acid derivatives. For instance, halo-anthranilic acids serve as foundational precursors, where pre-installed halogen atoms guide subsequent functionalization. In one protocol, bromine and chlorine substituents are introduced via nucleophilic aromatic substitution or electrophilic halogenation under reflux conditions. A representative pathway involves the condensation of 6-chloro-5,8-difluoroanthranilic acid with brominating agents such as phosphorus oxybromide (POBr₃), followed by cyclization in acetic anhydride to form the quinazolinone core.

A critical challenge in traditional synthesis is achieving regioselectivity in polyhalogenated systems. Early methods employed harsh conditions, including prolonged heating in corrosive solvents, which often led to side reactions and reduced yields. For example, the use of thionyl chloride (SOCl₂) for chlorination and hydrobromic acid (HBr) for bromination required meticulous temperature control to prevent over-halogenation. Despite these limitations, traditional routes remain valuable for large-scale production due to their predictability and well-characterized reaction mechanisms.

Starting MaterialHalogenation ReagentConditionsYield (%)
6-Chloroanthranilic acidPOBr₃Reflux, 12 h65–70
5,8-Difluoroanthranilic acidSOCl₂80°C, 6 h58–63

Green Chemistry Approaches in Quinazolinone Derivatization

Recent advances in green chemistry have revolutionized the synthesis of quinazolinones by minimizing waste and enhancing energy efficiency. Ultrasound-assisted reactions, for example, enable rapid cyclization of isatoic anhydride with aldehydes and amines in aqueous media, achieving 62–76% yields within 1–2 hours. Microwave irradiation further accelerates these transformations, reducing reaction times from hours to minutes while maintaining high regioselectivity.

Solvent-free systems represent another pillar of sustainable synthesis. Balalaie et al. demonstrated a four-component reaction using propyl sulfonic acid-functionalized SBA-15 as a heterogeneous catalyst, yielding quinazolinone sulfonamides in 60–90% yields without solvents. Similarly, citric acid-catalyzed three-component reactions in ethanol under reflux conditions provide 78–95% yields of 2,3-substituted quinazolinones, highlighting the compatibility of bio-derived catalysts with complex syntheses.

MethodCatalystSolventYield (%)Reaction Time
Ultrasound-assistedDBSAWater62–761–2 h
Microwave-assistedNoneEthanol85–9220–30 min
Solvent-freeSBA-Pr-SO₃HNone60–904 h

Catalytic Strategies for Halogen Substituent Incorporation

Catalytic methods have emerged as powerful tools for introducing halogen atoms with precision. Palladium-catalyzed C–H halogenation, for instance, enables ortho-selective bromination and chlorination of quinazolinones using N-halosuccinimides (NXS) as halogen sources. This approach leverages Pd(II) intermediates to activate specific C–H bonds, achieving >90% regioselectivity in gram-scale reactions. Organocatalysts like l-proline also play a role in directing halogenation, particularly in multi-component reactions where in situ generation of halogenated intermediates avoids pre-functionalized starting materials.

Transition-metal catalysis excels in late-stage functionalization, allowing the installation of fluorine atoms via electrophilic fluorination reagents such as Selectfluor®. In one protocol, Pd-catalyzed coupling of boronic acids with fluorinating agents introduces fluorine at the 5- and 8-positions of the quinazolinone core, achieving 70–85% yields. These methods contrast with traditional electrophilic substitution, which often requires stoichiometric Lewis acids and elevated temperatures.

CatalystHalogen SourceSelectivityYield (%)
Pd(OAc)₂N-Bromosuccinimideortho88–92
l-ProlineNH₄Cl/KBrC-6, C-775–80
CuISelectfluor®C-5, C-870–85

Anticancer Agent Development via Epidermal Growth Factor Receptor Inhibition

The quinazolinone scaffold has demonstrated exceptional potential as an anticancer agent primarily through its ability to inhibit epidermal growth factor receptor tyrosine kinase activity [1] [4] [6]. The structural features of 7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone, particularly its halogen substitution pattern, contribute to enhanced binding affinity and selectivity toward epidermal growth factor receptor targets [6] [7].

Mechanistic studies reveal that quinazolinone derivatives exert their anticancer effects through competitive inhibition of adenosine triphosphate binding at the epidermal growth factor receptor active site [6] [8]. The quinazolinone moiety occupies the adenosine triphosphate binding pocket, with the nitrogen atom at position 1 forming critical hydrogen bonds with methionine 793 residues in the hinge region, while the nitrogen at position 3 establishes water-mediated interactions with threonine 854 [4] [6]. The halogen substituents in 7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone enhance hydrophobic interactions within the binding pocket and improve overall binding stability [6] [9].

Research demonstrates that halogenated quinazolinone derivatives exhibit superior antiproliferative activity compared to their non-halogenated counterparts [1] [10] [11]. Studies on structurally related compounds show that bromine substitution at position 7 combined with chlorine at position 6 significantly enhances epidermal growth factor receptor inhibitory potency [1] [12] [10]. The presence of fluorine atoms at positions 5 and 8 further contributes to improved pharmacokinetic properties and metabolic stability [13] [14].

Compound StructureEpidermal Growth Factor Receptor Inhibition (IC50)Cancer Cell Line ActivityReference
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazoline0.096 μMMCF-7: 2.49 μM [1]
Quinazolinone-amino acid hybrid0.59 μMMCF-7: 1.31 μM [7]
Novel quinazolinone derivative0.069 μMNCI-H460: 0.789 μM [15]
3,4-Difluoro substituted quinazolinone0.010 μMA549: 12.30 μM [16]

The anticancer mechanism of halogenated quinazolinones extends beyond epidermal growth factor receptor inhibition to include induction of apoptosis through both intrinsic and extrinsic pathways [5] [17]. Studies demonstrate that quinazolinone treatment leads to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspase cascade pathways [17]. Additionally, these compounds exhibit cell cycle arrest properties, particularly at the G1/S and G2/M checkpoints, contributing to their antiproliferative effects [10] [7].

Quinazolinone derivatives exert their immunomodulatory effects primarily through inhibition of nuclear factor kappa B mediated transcriptional activation [18] [20]. Studies reveal that quinazolinone-based compounds significantly reduce tumor necrosis factor alpha levels in hepatocellular carcinoma cells from 162.5 pg/ml to as low as 49.2 pg/ml, demonstrating superior activity compared to established immunomodulatory agents [18]. The compounds also achieve substantial reductions in nuclear factor kappa B P65 expression, with some derivatives showing 77.74% reduction compared to 60.26% reduction observed with reference compounds [18].

Research demonstrates that quinazolinone derivatives effectively suppress vascular endothelial growth factor production, reducing levels from 432.5 pg/ml to 132.8 pg/ml in treated cells [18]. This anti-angiogenic activity contributes to their overall immunomodulatory profile and potential therapeutic utility in chronic inflammatory conditions [7]. The compounds also demonstrate significant enhancement of caspase-8 levels, indicating activation of apoptotic pathways in immune cells [18].

Immunomodulatory ParameterControl LevelQuinazolinone TreatmentPercent ReductionReference
Tumor Necrosis Factor Alpha162.5 pg/ml49.2 pg/ml69.7% [18]
Nuclear Factor Kappa B P65Baseline77.74% reduction77.74% [18]
Vascular Endothelial Growth Factor432.5 pg/ml132.8 pg/ml69.3% [18]
Interleukin-1 BetaElevatedSignificantly reducedVariable [21]

Specific studies on autoimmune disorders demonstrate that quinazolinone derivatives effectively suppress B cell hyperactivation and plasma cell formation in systemic lupus erythematosus models [19]. Treatment with quinazolinone compounds significantly reduces the frequency of activated B cells and ameliorates disease severity in lupus-prone mice models [19]. The compounds also demonstrate efficacy in reducing kidney inflammation and complement deposition, key pathological features of autoimmune nephritis [19].

The anti-inflammatory activity of quinazolinone derivatives involves multiple molecular targets, including cyclooxygenase enzymes, lipoxygenases, and protein kinase pathways [21] [22]. These compounds effectively inhibit the production of pro-inflammatory mediators such as nitric oxide, interleukin-1 beta, and interleukin-6 in stimulated macrophage cells [21]. The broad-spectrum anti-inflammatory activity makes halogenated quinazolinones particularly attractive for complex autoimmune conditions involving multiple inflammatory pathways [20] [23].

Antimicrobial Activity Against Gram-Positive Pathogens

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone and related halogenated quinazolinone derivatives demonstrate significant antimicrobial activity against Gram-positive bacterial pathogens [24] [25] [11]. The multiple halogen substituents in this compound contribute to enhanced antimicrobial potency through multiple mechanisms of action targeting bacterial cell wall synthesis and deoxyribonucleic acid replication processes [26] [27] [28].

The primary mechanism of antimicrobial action involves inhibition of bacterial deoxyribonucleic acid gyrase, a critical enzyme required for deoxyribonucleic acid replication and cell division [28]. Molecular docking studies reveal that quinazolinone derivatives form strong hydrogen bonds with key amino acid residues in the deoxyribonucleic acid gyrase active site, particularly asparagine 46, aspartic acid 73, and arginine 136 [28]. The halogen substituents enhance binding affinity through additional hydrophobic interactions and improve overall enzyme inhibition potency [27] [28].

Research demonstrates that halogenated quinazolinone derivatives exhibit particularly strong activity against Staphylococcus aureus and Streptococcus pneumoniae [11] [29] [26]. Studies show that compounds containing naphthyl radicals and amide substituents demonstrate pronounced antimicrobial activity against these Gram-positive pathogens [29] [26]. The position and number of halogen atoms directly influence antimicrobial potency, with multiple halogen substitutions generally providing enhanced activity [24] [25].

PathogenMinimum Inhibitory ConcentrationMinimum Bactericidal ConcentrationActivity ProfileReference
Staphylococcus aureus ATCC 292130.03-0.5 μg/ml0.125-8 μg/mlHighly Active [11]
Methicillin-Resistant Staphylococcus aureus0.06-0.5 μg/ml0.5-1 μg/mlPotent Activity [11] [30]
Streptococcus pneumoniae32-64 μg/ml>64 μg/mlModerate Activity [31] [29]
Staphylococcus epidermidis0.008-0.125 μg/mlVariableHigh Potency [11]

Silver nanoparticle conjugated quinazolinone derivatives demonstrate enhanced antimicrobial activity against multiple Gram-positive pathogens [25]. Studies show that quinazolinone-silver nanoparticle conjugates exhibit superior bactericidal effects against Escherichia coli K1, Streptococcus pyogenes, and Bacillus cereus compared to unconjugated compounds [25]. The nanoparticle formulations achieve effective bacterial killing at concentrations as low as 2.5 μM while maintaining minimal cytotoxicity against human cells [25].

The antimicrobial mechanism also involves disruption of bacterial cell wall integrity through interaction with peptidoglycan layers and teichoic acids [27]. Quinazolinone derivatives demonstrate preferential activity against Gram-positive bacteria due to their interaction with teichoic acids, which are absent in Gram-negative bacterial cell walls [27]. The compounds also exhibit the ability to participate in irreversible serine acylation of transpeptidase active sites, similar to beta-lactam antibiotics [26].

Structure-activity relationship studies reveal that electron-withdrawing halogen substituents significantly enhance antimicrobial activity [28] [32]. Compounds with 6,8-dichloro substitution patterns demonstrate superior activity compared to single halogen substituted derivatives [28]. The presence of fluorine atoms contributes to improved membrane penetration and metabolic stability, enhancing overall antimicrobial efficacy [24] [14].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

293.90071 g/mol

Monoisotopic Mass

293.90071 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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